Enhanced Lipophilicity (LogP) of N-Isopropylpiperazine Relative to Unsubstituted Piperazine
The substitution of a hydrogen with an isopropyl group on the piperazine ring significantly increases the molecule's lipophilicity, a critical parameter for drug design. The unsubstituted piperazine has a measured LogP of approximately -0.8 to -1.5, indicating high hydrophilicity [1]. In contrast, 1-Isopropylpiperazine exhibits a significantly higher computed LogP (XLogP3-AA) of 0.4 [2] and measured values of 0.7 .
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 0.4 (computed) to 0.7 (measured) |
| Comparator Or Baseline | Piperazine (unsubstituted) LogP = -0.8 to -1.5 |
| Quantified Difference | Increase of approximately 1.9 to 2.2 LogP units |
| Conditions | Experimental and computed (XLogP3-AA) values under standard conditions [REFS-2, REFS-3] |
Why This Matters
This increased lipophilicity enhances the ability of derivatives to cross biological membranes, a crucial property for orally bioavailable drugs, and improves solubility in organic solvents for synthesis.
- [1] Foodb. (2010). Showing Compound Piperazine (FDB012189). LogP Value. Retrieved from https://foodb.ca/compounds/FDB012189 View Source
- [2] PubChem. (n.d.). 1-Isopropylpiperazine (CID 78013). Computed Properties: XLogP3-AA. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4318-42-7 View Source
